

# An In-depth Technical Guide to **trans-4-Aminotetrahydrofuran-3-ol**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **trans-4-Aminotetrahydrofuran-3-ol**

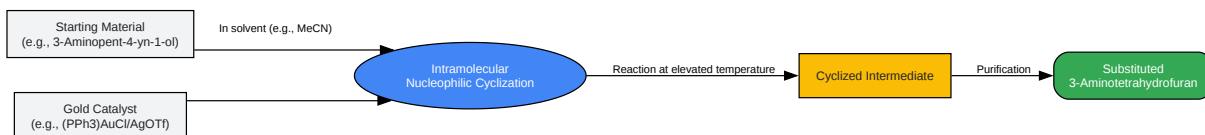
Cat. No.: **B068025**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of **trans-4-Aminotetrahydrofuran-3-ol**. The document is intended to serve as a foundational resource for professionals in research and development who are interested in the application of novel chemical entities.

## Core Molecular Data


**trans-4-Aminotetrahydrofuran-3-ol** is a heterocyclic organic compound. Its core physicochemical properties are summarized below, providing a baseline for its use in experimental settings.

| Property          | Value             | Source              |
|-------------------|-------------------|---------------------|
| Molecular Formula | C4H9NO2           | <a href="#">[1]</a> |
| Molecular Weight  | 103.12 g/mol      | <a href="#">[1]</a> |
| IUPAC Name        | 4-aminoxolan-3-ol | <a href="#">[1]</a> |
| CAS Number        | 144870-96-2       | <a href="#">[1]</a> |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **trans-4-Aminotetrahydrofuran-3-ol** is not extensively documented in publicly available literature, general methodologies for the synthesis of substituted 3-aminotetrahydrofurans have been described. These often involve multi-step processes. A generalized workflow for the synthesis of a substituted 3-aminotetrahydrofuran is illustrated below. Such syntheses can be crucial for obtaining the necessary quantities for further research and development. The synthesis of related compounds, such as aminocyclohexanols, has been achieved through the reduction of  $\beta$ -enaminoketones.

A gold-catalyzed reaction of 3-aminopent-4-yn-1-ols is one described method for creating 2-arylidene-3-aminotetrahydrofurans, which are structurally related. This process involves the intramolecular nucleophilic cyclization of a hydroxy group with an activated alkyne.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Aminotetrahydrofuran-3-ol | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 10486809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to **trans-4-Aminotetrahydrofuran-3-ol**]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068025#trans-4-aminotetrahydrofuran-3-ol-molecular-weight-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)